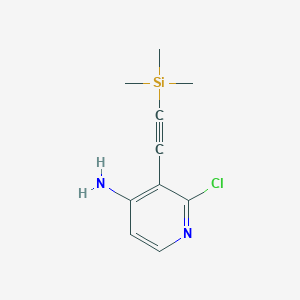

2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine

Beschreibung

2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine (CAS 1138444-10-6) is a pyridine derivative featuring a chloro substituent at position 2, a trimethylsilyl (TMS)-protected ethynyl group at position 3, and an amine group at position 2. Its molecular formula is C₁₀H₁₃ClN₂Si, with a molecular weight of 224.05 g/mol . This compound is primarily utilized as a pharmaceutical intermediate due to its versatile reactivity, particularly in cross-coupling reactions and further functionalization of the ethynyl group after deprotection .

Eigenschaften

IUPAC Name |

2-chloro-3-(2-trimethylsilylethynyl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2Si/c1-14(2,3)7-5-8-9(12)4-6-13-10(8)11/h4,6H,1-3H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPLDMMZZOBCFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=C(C=CN=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673862 | |

| Record name | 2-Chloro-3-[(trimethylsilyl)ethynyl]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138444-10-6 | |

| Record name | 2-Chloro-3-[2-(trimethylsilyl)ethynyl]-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138444-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-[(trimethylsilyl)ethynyl]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound features a pyridine ring substituted with a chloro group and a trimethylsilyl ethynyl moiety. This structural configuration is significant for its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The trimethylsilyl group enhances the compound's lipophilicity, which may facilitate cell membrane penetration and target engagement.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:

- Antiviral Activity : Some derivatives have shown promising results against viral infections, particularly in inhibiting the replication of viruses such as HIV and the tobacco mosaic virus (TMV) .

- Cytotoxicity : The compound's ability to induce cell death in cancer cell lines has been documented, suggesting potential as an anticancer agent .

- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in disease pathways, such as GPX4, which is crucial for cellular redox balance .

Antiviral Efficacy

A study demonstrated that derivatives related to this compound had effective antiviral properties against HIV, with an EC50 value indicating significant potency. For instance, a related compound exhibited an EC50 of 3.98 μM against HIV type 1 .

Cytotoxicity Assays

In cytotoxicity assays using various cancer cell lines, compounds with similar structures showed low CC50 values, indicating high cytotoxicity. For example, one derivative had a CC50 value significantly lower than the EC50 for therapeutic efficacy, suggesting a favorable therapeutic index .

Mechanistic Studies

Mechanistic studies involving western blot analysis revealed that these compounds could induce ferroptosis in cancer cells by targeting GPX4. This was confirmed through chemoproteomic analysis that identified GPX4 as a primary target .

Data Tables

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyridine Derivatives

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Differences and Implications

Halogen Substituents

- The brominated analog (C₁₀H₁₂BrClN₂Si) exhibits increased molecular weight and steric bulk compared to the target compound, which may hinder its reactivity in nucleophilic substitutions. Its discontinuation suggests challenges in synthesis or application .

- 3-Chloro-4-iodopyridin-2-amine (C₅H₄ClIN₂) lacks the TMS-ethynyl group but includes iodine, a superior leaving group for Suzuki-Miyaura couplings. This makes it more suitable for constructing biaryl systems in drug discovery .

Functional Group Modifications

- The dimethoxymethyl variant (C₁₃H₁₈ClNO₂Si) introduces two methoxy groups, enhancing solubility in polar solvents. However, the increased steric bulk may reduce membrane permeability in biological systems .

- 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine (C₁₁H₁₅N₂OSi) replaces the chloro group with methoxy, improving electron density on the pyridine ring and altering regioselectivity in electrophilic substitutions .

Protective Groups and Reactivity

- The TMS-ethynyl group in the target compound serves as a protective moiety for terminal alkynes, enabling controlled deprotection (e.g., via fluoride ions) to generate reactive acetylides for click chemistry or Sonogashira couplings .

- In contrast, 4-chloro-5-nitro-3-((trimethylsilyl)ethynyl)pyridin-2-amine (C₁₀H₁₁ClN₃O₂Si) features a nitro group, which strongly withdraws electrons, reducing the nucleophilicity of the amine and directing reactivity toward reduction or displacement reactions .

Commercial Availability and Stability

Vorbereitungsmethoden

Key Starting Materials

- 2-Chloro-3-aminopyridine or its derivatives

- Trimethylsilylacetylene

The synthesis typically involves palladium-catalyzed coupling reactions, with the Sonogashira coupling being the primary method to introduce the trimethylsilyl-ethynyl group onto the pyridine ring.

Sonogashira Coupling Reaction

-

2-Chloro-3-aminopyridine (or 2-chloro-3-iodopyridine) + trimethylsilylacetylene → 2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine

-

- Palladium catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄

- Copper co-catalyst: CuI

- Base: Triethylamine or diisopropylamine

- Solvent: Typically anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

- Atmosphere: Inert gas (argon or nitrogen) to prevent oxidation

-

- Temperature: Room temperature to slightly elevated (25–60 °C)

- Time: Several hours until completion (monitored by thin-layer chromatography)

- Stirring under inert atmosphere to maintain catalyst activity

-

- Column chromatography using silica gel

- Recrystallization from suitable solvents (e.g., hexane/ethyl acetate mixtures)

Preparation of 2-Chloro-3-aminopyridine Precursor

A critical precursor, 2-chloro-3-aminopyridine, is prepared via reduction of 2-chloro-3-nitropyridine. According to patent CN102532010B, an efficient method involves:

-

- Reagents: Magnesium powder and titanium tetrachloride (TiCl₄)

- Solvent: Anhydrous tetrahydrofuran (THF)

- Temperature: Maintained between -5 °C and 5 °C

- Procedure: Formation of a titanium suspension with Mg, followed by addition of 2-chloro-3-nitropyridine under stirring

- Workup: Addition of aqueous ammonia, extraction with diethyl ether, drying, and concentration to yield 2-chloro-3-aminopyridine

-

- Yield: Approximately 98%

- Purity: 99.1%

- This method enhances yield and reduces production cost compared to traditional metallic reductions

Detailed Data Table: Reaction Conditions for Sonogashira Coupling

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Starting material | 2-Chloro-3-aminopyridine | Prepared via reduction of nitro precursor |

| Alkyne reagent | Trimethylsilylacetylene | Commercially available |

| Palladium catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | 1–5 mol% loading |

| Copper co-catalyst | CuI | 2–10 mol% loading |

| Base | Triethylamine or diisopropylamine | 2–3 equivalents |

| Solvent | THF or DMF | Anhydrous, degassed |

| Temperature | 25–60 °C | Room temperature preferred for selectivity |

| Atmosphere | Argon or nitrogen | Inert atmosphere to prevent oxidation |

| Reaction time | 4–12 hours | Monitored by TLC |

| Purification method | Column chromatography | Silica gel, eluent gradient |

| Yield | 70–90% | Dependent on scale and purity of reagents |

Industrial Scale Considerations

- Scale-up: Industrial synthesis adapts the laboratory Sonogashira coupling with optimized catalyst loadings and continuous flow reactors to improve efficiency and safety.

- Purification: Recrystallization and chromatographic techniques are employed to achieve high purity.

- Cost-effectiveness: Use of less expensive catalysts and reagents, along with optimized reaction parameters, reduces production costs.

- Safety: Inert atmosphere handling and controlled temperature prevent side reactions and catalyst degradation.

Summary of Preparation Methodology

| Step | Description | Key Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Reduction of 2-chloro-3-nitropyridine to 2-chloro-3-aminopyridine | Mg, TiCl₄, THF, -5 to 5 °C, inert atmosphere | High yield (~98%), high purity (~99%) |

| 2 | Sonogashira coupling of 2-chloro-3-aminopyridine with trimethylsilylacetylene | Pd catalyst, CuI, base (triethylamine), THF, 25–60 °C, inert atmosphere | Formation of this compound, 70–90% yield |

| 3 | Purification | Column chromatography, recrystallization | Pure product suitable for further use |

Research Findings and Notes

- The use of magnesium and TiCl₄ in the reduction step significantly improves yield and reduces cost compared to traditional metal reductions (e.g., iron or zinc).

- Sonogashira coupling is the most effective and widely used method to introduce the trimethylsilyl-ethynyl group onto the pyridine ring, with palladium catalysts and copper co-catalysts facilitating the reaction.

- Reaction monitoring by thin-layer chromatography ensures completion and minimizes side products.

- Purification by column chromatography and recrystallization provides high-purity material necessary for advanced synthetic applications.

- The presence of the trimethylsilyl group stabilizes the ethynyl moiety, enhancing the compound’s versatility in further chemical transformations.

Q & A

Q. What are the common synthetic routes for 2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine?

The synthesis typically involves a Sonogashira coupling reaction between a chloropyridine precursor and trimethylsilylacetylene. Key steps include:

- Using palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide as co-catalysts.

- Maintaining inert conditions (argon/nitrogen atmosphere) to prevent side reactions.

- Employing cesium carbonate as a base and solvents like dimethyl sulfoxide (DMSO) or toluene.

For example, analogous procedures for pyridine derivatives use coupling reactions with copper(I) bromide and cesium carbonate at controlled temperatures (e.g., 35°C for 48 hours) to achieve moderate yields .

Q. How is the structure of this compound characterized?

Structural confirmation relies on:

- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., pyridine ring protons at δ 6–8 ppm), while ¹³C NMR confirms the ethynyl and silyl groups.

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 225.07).

- Collision cross-section (CCS) predictions : Computational tools (e.g., ion mobility spectrometry) predict CCS values (e.g., [M+H]+ CCS = 180.2 Ų) to aid LC-MS identification in complex matrices .

Q. What in vitro assays are used to screen its biological activity?

Common assays include:

- Cytotoxicity : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) to determine CC₅₀ values.

- Antiviral activity : Plaque reduction assays against viruses like HIV-1, measuring EC₅₀ values.

- Enzyme inhibition : GPX4 activity assays via NADPH oxidation rates.

These methodologies are standard for pyridine derivatives, though specific data for this compound requires validation .

Advanced Research Questions

Q. How can reaction yields for its synthesis be optimized?

Key optimization strategies:

- Catalyst tuning : Increase Pd catalyst loading to 5–10% for improved cross-coupling efficiency.

- Solvent effects : Test polar aprotic solvents (e.g., DMF vs. THF) to enhance reaction kinetics.

- Purification : Use flash chromatography with gradient elution (ethyl acetate/hexane) to isolate the product from byproducts.

- Reaction monitoring : Track progress via TLC or LC-MS to terminate reactions at peak yield .

Q. How can contradictions in cytotoxicity data across studies be resolved?

Address discrepancies by:

- Purity verification : Ensure >95% purity via HPLC or ¹H NMR.

- Assay standardization : Use identical cell lines (e.g., HepG2 vs. A549), serum concentrations, and exposure times (e.g., 48 vs. 72 hours).

- Orthogonal validation : Confirm results with apoptosis assays (e.g., Annexin V staining) or caspase-3 activation tests .

Q. What computational methods predict its target interactions?

Advanced approaches include:

Q. How can its stability under physiological conditions be analyzed?

Methods for stability profiling:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.